molecular formula C14H10Cl2FNO2 B5844674 N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B5844674
M. Wt: 314.1 g/mol
InChI Key: KHWRBJISXWOSOZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and fluoro-substituted phenyl ring and a chlorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 4-chlorophenol.

    Formation of Intermediate: 4-chloro-2-fluoroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2-fluorophenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 4-chlorophenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of corresponding acids and amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Potential use as a pharmaceutical intermediate in the synthesis of drugs.
  • Investigated for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the development of agrochemicals and pesticides.
  • Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-fluorophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-chloro-2-fluorophenyl)-2-(4-fluorophenoxy)acetamide

Comparison:

  • N-(4-chlorophenyl)-2-(4-chlorophenoxy)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
  • N-(4-fluorophenyl)-2-(4-chlorophenoxy)acetamide: Lacks the chlorine atom on the phenyl ring, potentially altering its chemical properties.
  • N-(4-chloro-2-fluorophenyl)-2-(4-fluorophenoxy)acetamide: Contains an additional fluorine atom, which may enhance its stability and reactivity.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWRBJISXWOSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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